
3-Aminopropyl dihydrogen phosphate
概要
説明
3-Aminopropyl dihydrogen phosphate, also known as 1-Propanol, 3-amino-, dihydrogen phosphate (ester), is a compound with the molecular formula C3H10NO4P and a molecular weight of 155.09 . It is related to the API family Cyclophosphamide and is categorized as an anticancerous impurity standard .
Synthesis Analysis
The synthesis of 3-aminopropyl dihydrogen phosphate (3-APPA; 3-Aminopropane phosphoric acid) involves the phosphorylation of 3-amino-1-propanol via cyclization into a 6-membered 2, 6-oxaza-phosphoryl ring in the presence of phosphorous oxychloride and an organic base . The subsequent ring-opening hydrolysis and crystallization yield a highly purified product .Molecular Structure Analysis
The molecular structure of 3-Aminopropyl dihydrogen phosphate is represented by the SMILES notationNCCCOP(=O)(O)O and the InChI notation InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminopropyl dihydrogen phosphate include a molecular weight of 155.09 and an accurate mass of 155.0347 .科学的研究の応用
Anti-Aging Agent in Cosmetics
3-Aminopropyl dihydrogen phosphate (3-APPA) has been identified as a potential anti-aging agent in the cosmetic industry . It has been found to stimulate the proliferation of fibroblasts and enhance the synthesis of collagen, which could potentially reduce skin wrinkles . Extensive in vivo toxicity tests have confirmed 3-APPA to be a safe material .
Synthesis of Novel Compounds
The novel synthesis of 3-APPA has been carried out via cyclization into a 6-membered 2, 6-oxaza-phosphoryl ring in the presence of phosphorous oxychloride and an organic base . This method is superior to previous literature phosphorylation methods, as the procedure is simple and high-yielding .
Anion Binding Studies
Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized, and their anion binding properties have been investigated for halides and oxoanions . This suggests that 3-APPA could be used in the development of new anion receptors.
Development of New Drugs
3-APPA has been used in the development of new drugs such as PF-07304814 . This drug has been synthesized using 3-APPA and has a molecular weight of 552.51 .
Synthesis of Phosphate Esters
3-APPA has been used in the synthesis of phosphate esters . This process involves the phosphorylation of 3-amino-1-propanol .
Use in Chemical Research
3-APPA is widely used in chemical research and is available from several suppliers for scientific research . Its use in research suggests that it has a wide range of potential applications in various scientific fields .
Safety and Hazards
作用機序
Target of Action
3-Aminopropyl dihydrogen phosphate (3-APPA) is primarily used in the field of cosmetics, particularly in anti-aging products . The primary targets of 3-APPA are fibroblasts, which are a type of cell that synthesizes the extracellular matrix and collagen, the structural framework for human tissues .
Mode of Action
3-APPA interacts with its targets, the fibroblasts, by stimulating their proliferation . This interaction results in an enhanced synthesis of collagen, a key protein that provides structure to the skin and contributes to its elasticity and strength .
Biochemical Pathways
It is known that 3-appa plays a role in the collagen synthesis pathway within fibroblasts . By stimulating fibroblasts, 3-APPA promotes the production of collagen, thereby contributing to the structural integrity of the skin .
Result of Action
The result of 3-APPA’s action is an increase in collagen synthesis, leading to improved skin structure and a reduction in the appearance of wrinkles . This makes 3-APPA a potent ingredient in anti-aging skincare products .
特性
IUPAC Name |
3-aminopropyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQZVISZELWDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147910 | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071-28-9 | |
| Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-APPA exert its potential anti-aging effects on the skin?
A1: Research suggests that 3-APPA may stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which provide structural support to the skin []. In both linear and 3D collagen matrix cultures, 3-APPA was observed to enhance collagen synthesis []. This increased collagen production could potentially contribute to a reduction in skin wrinkles, a common sign of aging.
Q2: What is the synthesis process for 3-APPA and what are its advantages?
A2: The novel synthesis of 3-APPA involves a two-step process []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



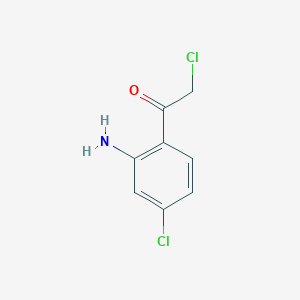
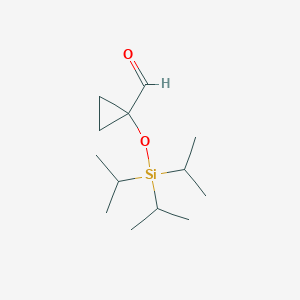
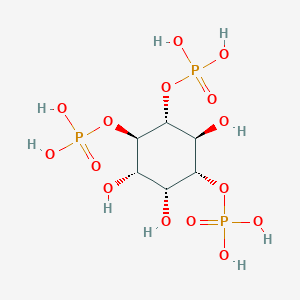
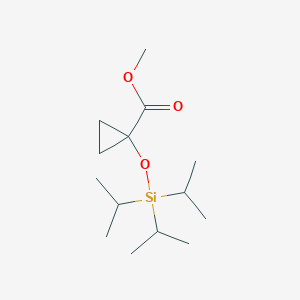
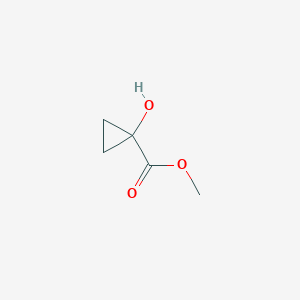
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
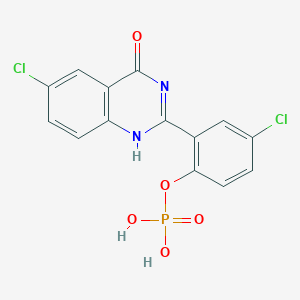
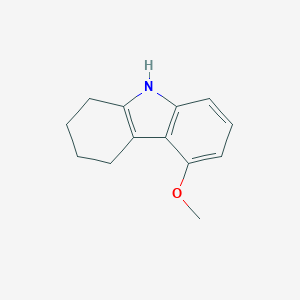
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)